molecular formula C31H30N2O8 B14489555 5'-O-{[4-(Carboxymethoxy)phenyl](diphenyl)methyl}thymidine CAS No. 64722-90-3

5'-O-{[4-(Carboxymethoxy)phenyl](diphenyl)methyl}thymidine

Cat. No.: B14489555
CAS No.: 64722-90-3
M. Wt: 558.6 g/mol
InChI Key: FHTNSNQDROOYJV-OYUWMTPXSA-N
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Description

5’-O-{4-(Carboxymethoxy)phenylmethyl}thymidine is a synthetic organic compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis.

Preparation Methods

The synthesis of 5’-O-{4-(Carboxymethoxy)phenylmethyl}thymidine typically involves multiple steps, starting from thymidine. The process includes the protection of hydroxyl groups, introduction of the carboxymethoxyphenyl group, and subsequent deprotection. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific solvents, catalysts, and temperature control.

Chemical Reactions Analysis

5’-O-{4-(Carboxymethoxy)phenylmethyl}thymidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5’-O-{4-(Carboxymethoxy)phenylmethyl}thymidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with enzymes and nucleic acids.

    Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.

    Industry: The compound may be used in the development of new materials or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 5’-O-{4-(Carboxymethoxy)phenylmethyl}thymidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets and pathways involved include DNA polymerases and other enzymes critical for nucleic acid synthesis.

Comparison with Similar Compounds

Similar compounds to 5’-O-{4-(Carboxymethoxy)phenylmethyl}thymidine include other nucleoside analogs such as:

    Zidovudine: Used in the treatment of HIV.

    Gemcitabine: Used in cancer therapy.

    Acyclovir: Used in the treatment of herpes infections. What sets 5’-O-{4-(Carboxymethoxy)phenylmethyl}thymidine apart is its unique structure, which may confer specific properties or advantages in certain applications.

Properties

CAS No.

64722-90-3

Molecular Formula

C31H30N2O8

Molecular Weight

558.6 g/mol

IUPAC Name

2-[4-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-diphenylmethyl]phenoxy]acetic acid

InChI

InChI=1S/C31H30N2O8/c1-20-17-33(30(38)32-29(20)37)27-16-25(34)26(41-27)18-40-31(21-8-4-2-5-9-21,22-10-6-3-7-11-22)23-12-14-24(15-13-23)39-19-28(35)36/h2-15,17,25-27,34H,16,18-19H2,1H3,(H,35,36)(H,32,37,38)/t25-,26+,27+/m0/s1

InChI Key

FHTNSNQDROOYJV-OYUWMTPXSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OCC(=O)O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OCC(=O)O)O

Origin of Product

United States

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